4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine
Description
4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a chlorodifluoromethyl (-CF₂Cl) group at the 4-position and a methyl (-CH₃) group at the 6-position of the pyrimidine ring.
Properties
IUPAC Name |
4-[chloro(difluoro)methyl]-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF2N3/c1-3-2-4(6(7,8)9)12-5(10)11-3/h2H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSMMSUWIVXHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine typically involves the introduction of the chlorodifluoromethyl group onto the pyrimidine ring. One common method is the difluoromethylation of pyrimidine derivatives using chlorodifluoromethyl reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and specific reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorodifluoromethyl group (–CF₂Cl) at position 4 is susceptible to nucleophilic substitution due to the electron-withdrawing effects of fluorine and chlorine atoms. Pyrimidine derivatives with electron-withdrawing substituents are known to undergo SNAr reactions under basic or nucleophilic conditions (e.g., amines, alkoxides) .
Electrophilic Substitution
Coordination and Charge-Transfer Complexes
The amino group can act as an electron donor, enabling interactions with σ-acceptors (e.g., iodine) or metal ions. Pyrimidine analogs form charge-transfer complexes with iodine, detectable via UV-Vis spectroscopy .
| Interaction | Conditions | Application | Reference |
|---|---|---|---|
| Iodine complexation | I₂ in nonpolar solvents | Spectroscopic analysis | |
| Metal coordination | Transition metal salts | Catalysis or material synthesis |
Biochemical Interactions
The compound’s structural similarity to pyrimidine-based enzyme inhibitors suggests potential bioactivity. For instance, 4-amino-6-chloro-2-methylpyrimidine irreversibly inhibits thiaminase I via covalent bonding .
| Target Enzyme | Mechanism | Inference |
|---|---|---|
| Thiaminase I | Covalent binding to active site | –CF₂Cl may act as a leaving group |
| Kinases | Competitive inhibition | Pyrimidine core mimics ATP substrates |
Key Challenges in Reactivity
-
Steric hindrance : The –CH₃ group at position 6 limits accessibility to position 5.
-
Electron withdrawal : –CF₂Cl reduces ring electron density, suppressing electrophilic substitution.
-
Hydrolysis sensitivity : The –CF₂Cl group may hydrolyze under aqueous basic conditions to form –CF₂OH derivatives.
Scientific Research Applications
Anticancer Agents
4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine has been investigated as an intermediate in the synthesis of novel anticancer agents. Its derivatives have shown promising activity against various cancer cell lines. For instance, research indicates that modifications to the pyrimidine structure can enhance the cytotoxicity of these compounds against specific tumor types .
Antidiabetic Medications
The compound serves as a critical intermediate in the development of drugs targeting diabetes management. Studies have demonstrated that certain derivatives exhibit potent inhibition of key metabolic pathways involved in glucose regulation .
Herbicides
The chlorodifluoromethyl group in this compound contributes to its efficacy as a herbicide. It is used to synthesize several herbicidal agents that target broadleaf weeds while minimizing damage to cereal crops. Field trials have shown effective weed control with minimal environmental impact .
Pesticides
This compound is also utilized in the formulation of pesticides, particularly those aimed at controlling insect populations in agricultural settings. Its unique chemical structure allows for selective toxicity towards pests while being less harmful to beneficial insects .
Synthesis and Efficacy Study
A recent study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation for anticancer activity. The results indicated that specific modifications significantly increased their potency against breast cancer cells compared to existing treatments .
Field Trials for Herbicide Development
Field trials conducted by agricultural researchers demonstrated that formulations containing this compound effectively controlled weed populations without adversely affecting crop yields. These findings support its potential as a viable alternative to conventional herbicides .
Mechanism of Action
The mechanism of action of 4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Bicyclic Hybrids: Compounds with azabicyclo-nonane substituents (e.g., ) exhibit higher molecular weights and complexity, which may improve target binding but reduce solubility .
- Azetidine Derivatives: 13a () demonstrates that polar substituents like 3-aminoazetidin-1-yl enhance receptor affinity (e.g., H₃ receptor agonism) but may increase hydrophilicity .
Key Research Findings
Substituent Effects on Solubility: Trifluoromethyl and chlorodifluoromethyl groups reduce aqueous solubility compared to methoxy or amino groups, as seen in 4-(4-methoxyphenyl) analogs .
Thermal Stability: Melting points for azetidine derivatives (204–220°C) suggest higher crystalline stability than non-polar analogs .
Pharmacological Potential: The chlorodifluoromethyl group in FU5 () is associated with CNS activity, hinting at similar applications for the target compound .
Biological Activity
4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorodifluoromethyl group and an amino functional group, which contribute to its unique interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H7ClF2N2
- Molecular Weight : 192.59 g/mol
The presence of fluorine and chlorine atoms in the structure enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to exhibit the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing downstream signaling cascades.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, studies have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity.
-
Case Study on Anticancer Effects :
- In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability (by approximately 50% at a concentration of 20 µM) after 48 hours of exposure.
Research Findings
Q & A
Q. What are the key synthetic routes for 4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrimidine core. Critical parameters include temperature (110–130°C), solvent choice (e.g., chloroform or DMF), and reaction time (5–12 hours). For example, chlorination steps require controlled conditions to avoid over-substitution. Purification via column chromatography (silica gel, chloroform eluent) or recrystallization (methanol) is essential for high purity (>95%) .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR : , , and NMR confirm substituent positions and fluorine integration.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds) .
- HPLC : Assesses purity (>99%) using C18 columns and acetonitrile/water gradients .
Q. How can researchers design initial bioactivity assays for this compound?
Begin with in vitro antimicrobial assays (e.g., MIC against E. coli or S. aureus) and cytotoxicity screening (MTT assay on HEK-293 or HeLa cells). Use positive controls (e.g., ciprofloxacin) and dose-response curves (1–100 µM). Structural analogs show IC values in the 10–50 µM range for enzyme inhibition .
Advanced Research Questions
Q. How can synthesis be optimized for scalability while maintaining yield and purity?
Continuous flow reactors reduce reaction time and improve heat transfer. Automated platforms enable real-time monitoring of intermediates. For example, substituting batch reactors with microfluidic systems increased yield by 15% in similar pyrimidines . Solvent recycling and catalyst recovery (e.g., Pd/C) further enhance sustainability .
Q. What strategies resolve discrepancies in reported biological activity across studies?
Contradictions often arise from structural variations (e.g., trifluoromethyl vs. chloro substituents) or assay conditions (pH, serum proteins). Conduct side-by-side comparisons using standardized protocols (CLSI guidelines) and computational docking to identify binding affinity differences (e.g., ∆G = -8.2 kcal/mol vs. -7.5 kcal/mol for kinase targets) .
Q. How can computational modeling predict the compound’s reactivity and target interactions?
Density functional theory (DFT) calculates electrophilic sites (e.g., C4 position) and frontier molecular orbitals. Molecular docking (AutoDock Vina) simulates binding to enzymes like DHFR or EGFR. Validate predictions with mutagenesis studies (e.g., Kd = 2.1 µM for EGFR L858R mutant) .
Q. What methodologies assess stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (3% HO) conditions. Monitor degradation via LC-MS.
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C).
- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify parent compound loss .
Q. How can structure-activity relationship (SAR) studies guide derivatization?
Systematically modify substituents (e.g., replace Cl with Br or CF) and test bioactivity. QSAR models correlate logP with cytotoxicity (R = 0.89). For instance, adding a methyl group at C6 improved antimicrobial activity by 2-fold .
Q. What advanced techniques isolate and characterize degradation products?
Use preparative HPLC to collect degradation peaks, followed by high-resolution MS/MS and -DOSY NMR. Isotope labeling (e.g., -Cl) traces reaction pathways. For example, hydrolysis of the chlorodifluoromethyl group generates carboxylic acid derivatives .
Q. How can enantiomeric purity be ensured during synthesis?
Chiral HPLC (Chiralpak IA column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Asymmetric catalysis (e.g., BINAP ligands) achieves >90% ee in similar pyrimidines .
Methodological Considerations
Q. What green chemistry principles apply to its synthesis?
Substitute toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or ethanol. Catalytic methods (e.g., photoredox catalysis) reduce waste. Life-cycle assessment (LCA) metrics show a 30% reduction in E-factor using flow chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
